molecular formula C13H19NO2 B1612388 [4-(2-Methoxyphenyl)oxan-4-yl]methanamine CAS No. 927998-28-5

[4-(2-Methoxyphenyl)oxan-4-yl]methanamine

Cat. No.: B1612388
CAS No.: 927998-28-5
M. Wt: 221.29 g/mol
InChI Key: YVEFLGKUJCGDRZ-UHFFFAOYSA-N
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Description

[4-(2-Methoxyphenyl)oxan-4-yl]methanamine (CAS: 52191-15-8) is a secondary amine featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a 2-methoxyphenyl group and a methanamine moiety. The oxane ring confers rigidity, while the 2-methoxy group on the phenyl ring introduces electron-donating and steric effects.

Properties

IUPAC Name

[4-(2-methoxyphenyl)oxan-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-12-5-3-2-4-11(12)13(10-14)6-8-16-9-7-13/h2-5H,6-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEFLGKUJCGDRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586435
Record name 1-[4-(2-Methoxyphenyl)oxan-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927998-28-5
Record name 1-[4-(2-Methoxyphenyl)oxan-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Key Structural Variations and Their Implications

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Substituent Core Structure Molecular Formula Calculated/Reported Properties Biological Relevance
[4-(2-Methoxyphenyl)oxan-4-yl]methanamine 2-Methoxyphenyl Oxane C₁₃H₁₉NO₂ LogP: ~2.1 (estimated) Potential kinase inhibitor scaffold
[4-(3-Chlorophenyl)oxan-4-yl]methanamine 3-Chlorophenyl Oxane C₁₂H₁₆ClNO LogP: ~2.8 (higher due to Cl) Enhanced lipophilicity
[4-(2-Methoxyethoxy)oxan-4-yl]methanamine 2-Methoxyethoxy Oxane C₉H₁₉NO₃ Increased hydrophilicity Improved solubility
[4-(4-Methylphenyl)oxan-4-yl]methanamine hydrochloride 4-Methylphenyl Oxane C₁₃H₁₉NO Steric hindrance from methyl Reduced dipole vs. methoxy analogs
7-Bromo-N-[(oxan-4-yl)methyl]imidazopyridine-1-carboxamide Bromoimidazopyridine Oxane + amide C₁₅H₁₇BrN₃O₂ MW: 366.2 g/mol GSK-3β inhibitor (IC₅₀: 0.12 µM)
HBK14 (Piperazine derivative) 2-Methoxyphenyl Piperazine C₂₃H₃₀N₂O₃ MW: 406.5 g/mol Serotonin receptor affinity

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs.
  • Hydrophilicity : The 2-methoxyethoxy analog () introduces an ether chain, likely improving aqueous solubility compared to aromatic substituents.
  • Steric Effects : The 4-methylphenyl analog () reduces steric hindrance compared to the ortho-methoxy group, possibly favoring interactions in less constrained binding pockets.

Hydrogen Bonding and Crystallography

The oxane ring’s oxygen and methanamine nitrogen in the target compound can participate in hydrogen bonding, as inferred from crystallographic studies (). This contrasts with the azetidine-containing analog (), where a smaller ring may restrict hydrogen-bonding geometry.

Biological Activity

The compound [4-(2-Methoxyphenyl)oxan-4-yl]methanamine, also known as an oxan derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing data from various studies and sources, and includes comparisons with structurally similar compounds.

Chemical Structure and Properties

The chemical structure of this compound features:

  • Oxane Ring : A saturated cyclic ether that contributes to the compound's stability.
  • Methoxy Group : Enhances lipophilicity and may influence receptor interactions.
  • Methanamine Group : Capable of forming hydrogen bonds, facilitating interactions with biological targets.

The molecular formula is C12H17NOC_{12}H_{17}NO with a molecular weight of approximately 195.27 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The methanamine group can form hydrogen bonds with active sites on proteins, while the methoxy-substituted phenyl ring can engage in π-π stacking interactions with aromatic residues, modulating the activity of target molecules.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of methanamine exhibit activity against a range of bacterial strains, indicating potential use as antimicrobial agents.
  • Anti-inflammatory Effects : Some oxan derivatives have demonstrated anti-inflammatory properties in vitro, suggesting therapeutic applications in inflammatory diseases.
  • Cognitive Enhancement : There is preliminary evidence suggesting that compounds with similar structures may enhance cognitive functions by modulating neurotransmitter systems.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

  • A study investigating the effects of methanamine derivatives on bacterial growth found significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting their potential as novel antibacterial agents.
  • Another research focused on the anti-inflammatory properties of oxan derivatives showed a reduction in pro-inflammatory cytokine production in cultured macrophages, suggesting a mechanism for their therapeutic effects in conditions like arthritis.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructural FeaturesBiological Activity
(Oxan-4-yl)(thiophen-3-yl)methanamineSimilar oxane and thiophene ringsPotentially different enzyme interactions
(4-Methoxyphenyl)(oxan-4-yl)methanamineContains a methoxy group on the phenyl ringDifferent chemical reactivity; potential for different biological effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(2-Methoxyphenyl)oxan-4-yl]methanamine
Reactant of Route 2
[4-(2-Methoxyphenyl)oxan-4-yl]methanamine

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